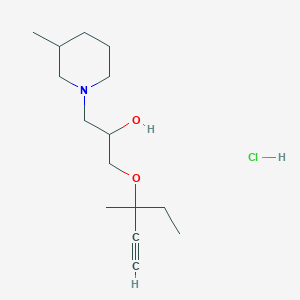
2-(2-Chloro-4-methoxyphenyl)-DL-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-Chloro-4-methoxyphenyl)acetonitrile” is related and has a CAS Number of 170737-93-6 . Its molecular weight is 181.62 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-8-3-2-7 (4-5-11)9 (10)6-8/h2-3,6H,4H2,1H3 . This can be used to derive the molecular structure.Applications De Recherche Scientifique
Environmental Impact and Herbicide Transport
Research has explored the environmental impact of herbicides, including the transport of residual and contact herbicides through soil. A study using lysimeters investigated the leaching of various herbicides, including glyphosate, under heavy rainfall conditions. This research highlighted the complexity of preferential flow in soil, demonstrating that even chemicals strongly sorbed to soil could quickly reach groundwater. Despite preferential flow, glyphosate showed minimal transport at environmentally concerning concentrations, underscoring its relative environmental safety compared to other herbicides (Malone et al., 2004).
Synthesis and Chemical Properties
The synthesis and investigation of various glycine derivatives have been subjects of research. For example, a study on the ammonolysis of p-hydroxymandelic acid, a precursor for DL-2-(p-hydroxyphenyl)glycine, offered insights into optimizing yields and understanding reaction kinetics (Powar & Chandalia, 2007). Additionally, research on solubility and solvation thermodynamics of glycine and its derivatives in various solutions has contributed to understanding their physicochemical properties (Roy et al., 2017).
Pharmaceutical and Biological Applications
Glycine derivatives, including 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, play crucial roles in pharmaceuticals. An example is the synthesis of N-(2-chloroethyl)glycine and -DL-alanine esters, showcasing methods for creating compounds with potential therapeutic applications (Aladzheva et al., 2007). Furthermore, the development of PET radioligands for the glycine-binding site of NMDA receptors involves glycine derivatives, demonstrating their significance in neuroimaging and neurological research (Fuchigami et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKGEAFGVTYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2806685.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)

![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)


![N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)
